molecular formula C20H17NO6 B2778733 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide CAS No. 2321343-49-9

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide

Cat. No. B2778733
M. Wt: 367.357
InChI Key: STIYUVVXQQHBBL-XBXARRHUSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound you mentioned appears to be an organic compound, likely with multiple functional groups.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, with each step typically involving reactants, reagents, and conditions. The yield and purity of each step would also be considered.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including its stereochemistry. Techniques like X-ray crystallography, NMR, and IR spectroscopy are often used.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The conditions, reagents, and products of these reactions would be noted.



Physical And Chemical Properties Analysis

This would include studying the compound’s melting point, boiling point, solubility, optical activity, and other physical and chemical properties.


Scientific Research Applications

Solvent Interaction with Crystals

Edgar et al. (1999) explored the interaction of solvents with benzamide crystals, highlighting how solvent molecules can influence crystal morphology and induce twinning. The study's findings on the surface orientation and adsorption of amide cosolvents may offer insights into the crystalline behavior of related amide compounds in different solvents, potentially relevant to the synthesis and crystallization of "(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide" (Edgar, R., Schultz, T., Rasmussen, F., Feidenhans'l, R., & Leiserowitz, L., 1999).

Synthesis of Substituted Enamides

Berrée et al. (2009) reported a one-pot synthesis method for substituted enamides and enol benzoates, utilizing a Mitsunobu reaction followed by allylboration. This method could be applicable to synthesizing derivatives of the target compound by introducing substitutions at the enamide moiety, offering a route to diversify its structural and functional properties (Berrée, F., Gernigon, N., Hercouet, A., Lin, C., & Carboni, B., 2009).

Antifungal Potential of Benzamide Derivatives

Narayana et al. (2004) synthesized new benzamide derivatives with potential antifungal activity. The structural motifs in these compounds, particularly the benzamide core linked to different heterocycles, suggest that similar compounds, including the target molecule, might possess biological activities worth exploring for pharmaceutical applications (Narayana, B., Raj, K. K. V., Ashalatha, B. V., Kumari, N., & Sarojini, B., 2004).

Synthesis and Characterization of Novel Compounds

Wu et al. (2014) focused on synthesizing benzamide derivatives and evaluating their anti-fatigue effects, demonstrating the potential of benzamide compounds in developing therapeutics. The methodological approaches and biological assessments in this study could guide research into the health-related applications of the target compound (Wu, X., Fan, W., Pan, Y., Zhai, Y., Niu, Y., Li, C., & Mei, Q., 2014).

Safety And Hazards

The compound’s toxicity, flammability, and other hazards would be studied. This information is crucial for handling and storing the compound safely.


Future Directions

This could involve potential applications of the compound, further reactions it could undergo, and other research that could be done.


properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c22-14(15-6-7-18(27-15)16-2-1-9-24-16)11-21-20(23)8-4-13-3-5-17-19(10-13)26-12-25-17/h1-10,14,22H,11-12H2,(H,21,23)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIYUVVXQQHBBL-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=C(O3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CC=C(O3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)prop-2-enamide

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